
tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate” is a compound with the CAS Number: 1780002-00-7 . It has a molecular weight of 262.35 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
A series of new tert-butyl 2- (substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3, (H,17,18) .
Chemical Reactions Analysis
The carbamate group in the compound owes its functionality to the structural similarity between amides and carbamates . Carbamates can be structurally considered as “amide-ester” hybrids with chemical reactivity comparable to these two functional groups .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 262.35 .
Scientific Research Applications
Synthesis Techniques
Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is involved in various synthesis techniques in organic chemistry. For instance, it is used in the preparation of hexahydroindolinones through Diels-Alder reactions, showcasing its utility in constructing complex heterocyclic systems. This process involves amido substituted furans, indicating the compound's role in facilitating ring-closure reactions that are pivotal in synthesizing cyclic compounds with potential biological activities (Padwa, Brodney, & Lynch, 2003).
Medicinal Chemistry Applications
In medicinal chemistry, the compound serves as a precursor in the synthesis of dopaminergic drugs. For example, racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a compound of interest in the context of dopaminergic activity, is synthesized from derivatives related to tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate. This highlights its importance in the development of therapeutic agents targeting the dopaminergic system (Göksu, SeÇen, & Sütbeyaz, 2006).
Organic Reactions and Derivatives
The tert-butyl carbamate moiety is instrumental in the mild and efficient one-pot Curtius rearrangement, which is a pivotal reaction in organic synthesis for the preparation of Boc-protected amines. This reaction condition is compatible with a variety of substrates, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Lebel & Leogane, 2005). Furthermore, the compound finds application in the chemoselective transformation of amino protecting groups, demonstrating its utility in the modification and protection of amino groups in complex organic molecules (Sakaitani & Ohfune, 1990).
Crystallography and Molecular Structure
The compound also contributes to the field of crystallography and molecular structure analysis. For example, derivatives of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate are used in the study of isomorphous crystal structures, where molecules are linked via bifurcated hydrogen and halogen bonds. This research provides valuable insights into the intermolecular interactions that govern the assembly of molecular crystals, which is crucial for the design of new materials with desired physical and chemical properties (Baillargeon et al., 2017).
Mechanism of Action
Mode of Action
It is known that carbamates typically work by interacting with enzymes or receptors in cells, leading to changes in cellular function .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in various solvents, its absorption and distribution in the body, its metabolic stability, and its routes of excretion are all factors that would need to be investigated to understand its pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves. For example, the compound’s storage temperature is room temperature .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHTNGOWZABQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

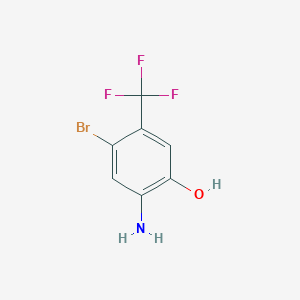
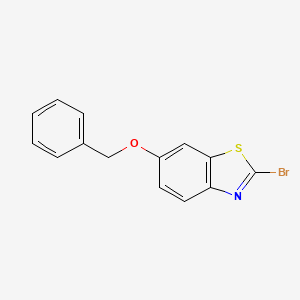
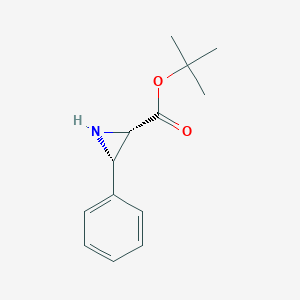

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
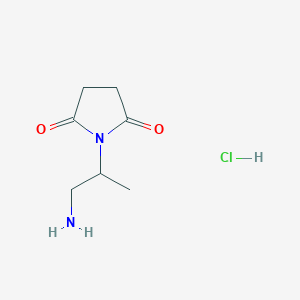
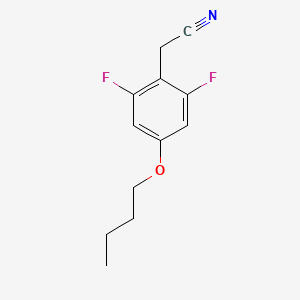

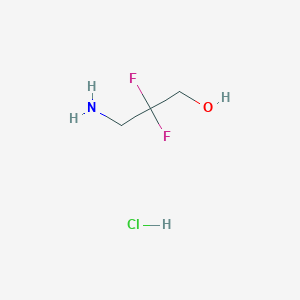
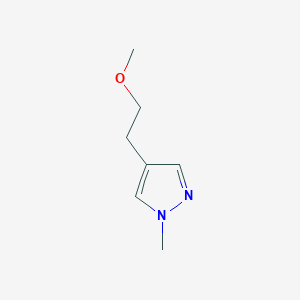

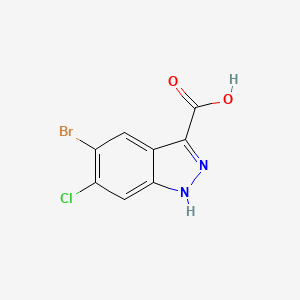
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
